

# Rivenprost: A Selective EP4 Agonist with Regenerative Potential

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## Compound of Interest

Compound Name: Rivenprost

Cat. No.: B157803

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## Abstract

**Rivenprost** (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist for the prostaglandin E receptor 4 (EP4).<sup>[1][2]</sup> Emerging preclinical and clinical data suggest that **Rivenprost** holds significant promise in the field of regenerative medicine due to its multifaceted activities, including promoting bone formation, exerting hepatoprotective effects, facilitating wound healing, and modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of **Rivenprost**, focusing on its mechanism of action, key experimental findings, and potential therapeutic applications.

## Introduction to Rivenprost and the EP4 Receptor

**Rivenprost** is a small molecule that selectively binds to and activates the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2).<sup>[1][3]</sup> The EP4 receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB).<sup>[3]</sup> This signaling cascade plays a crucial role in various physiological processes, including tissue repair and regeneration.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with **Rivenprost**'s activity and effects.

Table 1: Receptor Binding and Activity

Parameter	Value	Species	Source
Ki for EP4 Receptor	0.7 nM	Not Specified	<a href="#">[1]</a>

Table 2: In Vitro Effects on Osteoblast and Adipocyte Differentiation

Cell Line	Concentration Range	Incubation Time	Key Findings	Source
C3H10T1/2	1 nM - 1 $\mu$ M	7 days	Stimulated osteoblast differentiation (upregulation of Runx2 and Osterix); Inhibited adipocyte differentiation (downregulation of PPAR $\gamma$ mRNA)	<a href="#">[1]</a>

Table 3: In Vivo Effects in Animal Models

Animal Model	Dosage	Administration Route	Duration	Key Findings	Source
Sprague-Dawley rats	10 µg/kg	Subcutaneous	5 weeks (twice daily)	Increased osteoblast number, bone volume, mineral apposition rate, and bone formation rate; Decreased adipocyte number	[1]
Wistar rats (GalN/LPS-induced acute liver injury)	0.2 mg/kg	Intraperitoneal	Single dosage	Inhibited development of hepatic necrosis; Decreased levels of AST, ALT, TNF-α, and IFN-γ	[1]
Male rat locus coeruleus neurons (ex vivo)	0.01 nM - 1 µM	Not Applicable	Increased firing rate of LC neurons in a concentration-dependent manner	[4]	
Mice (lethal radiation exposure)	Not Specified	Not Specified	50% survival	[5]	

Mice (unilateral ureteral obstruction)	75 µg/kg/day	2004 minipump	7 days	Not specified in snippet	<a href="#">[3]</a>
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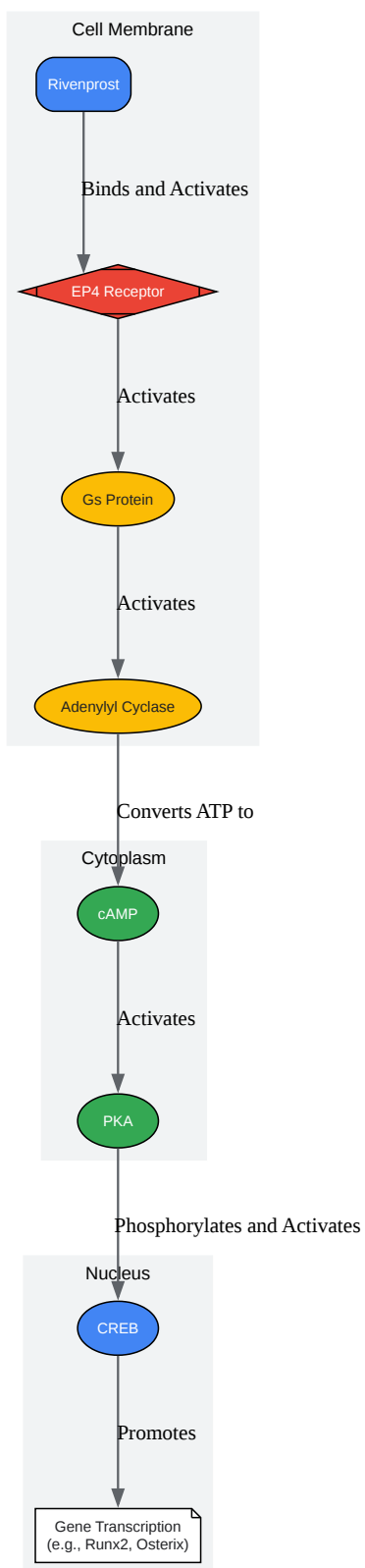
Table 4: Clinical Trial Information

NCT Number	Condition	Phase	Start Date	Sponsor
NCT00296556	Ulcerative Colitis	Phase 2	February 2006	Kyoto University, Graduate School of Medicine National Institute of Biomedical Innovation

## Signaling Pathways and Experimental Workflows

### Rivenprost-Induced EP4 Signaling Pathway

**Rivenprost's** mechanism of action is centered on the activation of the EP4 receptor and its downstream signaling cascade. The following diagram illustrates this pathway.

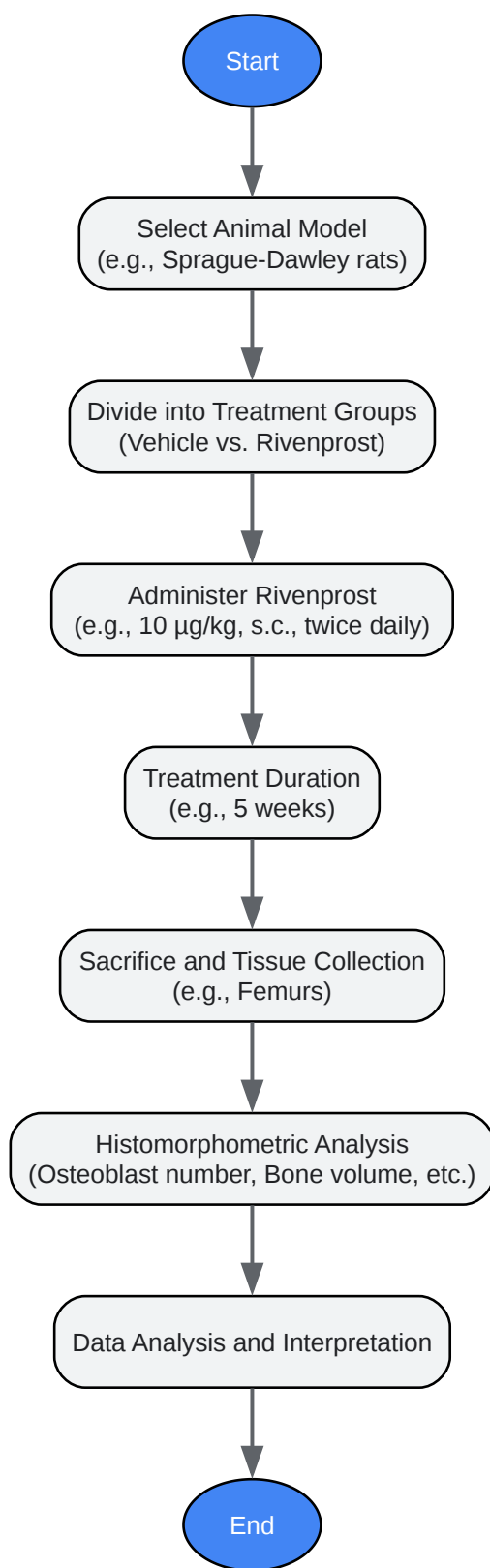


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**Rivenprost-EP4 signaling cascade.**

## Experimental Workflow: In Vivo Bone Formation Study

The following diagram outlines a typical experimental workflow for evaluating the effect of **Rivenprost** on bone formation in a rodent model.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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